Ácido (2-amino-3-(3,5-diclorofenil)propanoico) clorhidrato

Descripción general

Descripción

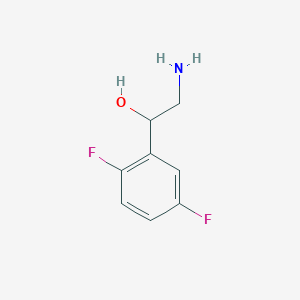

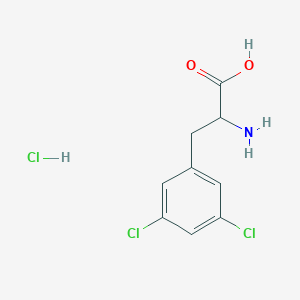

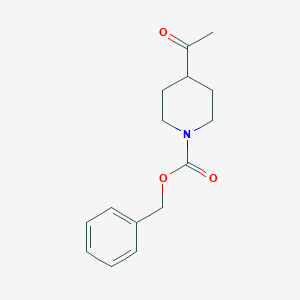

“2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride” is a chemical compound with the CAS Number: 128833-97-6 . It has a molecular weight of 270.54 . The compound is also known as 3,5-dichlorophenylalanine hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H . This code provides a specific string of characters that describes the compound’s molecular structure.Mecanismo De Acción

2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. This results in a reduction in the influx of calcium ions into the neuron, which can help to prevent excitotoxicity and cell death. 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems.

Biochemical and Physiological Effects:

2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride has a range of biochemical and physiological effects, including the modulation of oxidative stress and inflammation, the regulation of neurotransmitter systems, and the promotion of neurogenesis and synaptic plasticity. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride is its specificity for the NMDA receptor, which allows for targeted modulation of this receptor without affecting other neurotransmitter systems. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration routes for 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride.

Direcciones Futuras

Future research on 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride could focus on its potential therapeutic applications in neurological and psychiatric disorders, as well as its anti-cancer properties. Additional studies could investigate the optimal dosage and administration routes for 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride, as well as its potential interactions with other drugs and neurotransmitter systems. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride, as well as its mechanism of action at the molecular level.

Métodos De Síntesis

2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride can be synthesized using a variety of methods, including the reaction of 3,5-dichlorophenylacetonitrile with ethyl glycinate hydrochloride in the presence of a base, followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reaction conditions, but all involve the formation of the 2-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride salt.

Aplicaciones Científicas De Investigación

Investigación sobre el cáncer: Desarrollo de fármacos anticancerígenos

Este compuesto, conocido como JPH203, se ha estudiado por su potencial como fármaco anticancerígeno. Inhibe selectivamente el transportador de aminoácidos de tipo L, LAT1, que es crucial para la absorción de aminoácidos esenciales en las células tumorales . Al bloquear este transportador, JPH203 puede inhibir eficazmente el crecimiento tumoral, como se demostró en estudios que involucran el crecimiento tumoral derivado de HT-29 en ratones .

Farmacología: Estudios sobre transportadores de fármacos

En la investigación farmacológica, comprender la eliminación hepática de los fármacos es vital. Se ha investigado la interacción de JPH203 con los transportadores de fármacos para determinar sus vías de eliminación. Este conocimiento es esencial para desarrollar fármacos con perfiles de absorción, distribución, metabolismo y excreción (ADME) óptimos .

Bioquímica: Transporte de aminoácidos

La inhibición del transportador LAT1 por el compuesto es significativa en bioquímica, particularmente en el estudio de los mecanismos de transporte de aminoácidos. LAT1 participa en el transporte de aminoácidos neutros grandes a través de la membrana celular, y su inhibición se puede utilizar para estudiar el papel del transporte en varios procesos celulares .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.

Propiedades

IUPAC Name |

2-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAISQIUJIKNCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464132 | |

| Record name | 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128833-97-6 | |

| Record name | Phenylalanine, 3,5-dichloro-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128833-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3-(3,5-dichlorophenyl)propanoic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)

![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)

![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)